molecular formula C12H9Cl2N3O B3043150 N-(2,6-dichloro-4-pyridyl)-N'-phenylurea CAS No. 75279-45-7

N-(2,6-dichloro-4-pyridyl)-N'-phenylurea

Cat. No.: B3043150
CAS No.: 75279-45-7
M. Wt: 282.12 g/mol
InChI Key: YXYLVRQKBVURJR-UHFFFAOYSA-N
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Description

N-(2,6-Dichloro-4-pyridyl)-N'-phenylurea (CAS 75279-45-7) is a high-value chemical reagent supplied with >99% purity, suitable for use as a pharmaceutical intermediate and fine chemical in synthetic organic and medicinal chemistry research . This compound, with the molecular formula C12H9Cl2N3O and a molecular weight of 282.13 g/mol, is part of a class of (thio)urea derivatives that are of significant interest in rational drug design, particularly in the development of urease inhibitors . Urease enzymes are key virulence factors in pathogens like Helicobacter pylori and Proteus mirabilis , which are associated with gastric and urinary tract infections . Inhibitors based on the urea structure can interfere with these enzymes, making this compound a valuable scaffold for investigating new anti-infective therapies . Researchers can utilize this reagent in the systematic screening of new substances with antiureolytic activity against ureases such as that from Canavalia ensiformis , a standard model in antiurease studies . The product is analytically verified by techniques including LCMS, GCMS, HPLC, and NMR (1H, 13C) to ensure identity and purity . It is offered in both bulk and prepack quantities and is strictly for research applications in biotechnology and R&D settings . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,6-dichloropyridin-4-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N3O/c13-10-6-9(7-11(14)17-10)16-12(18)15-8-4-2-1-3-5-8/h1-7H,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYLVRQKBVURJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC(=NC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Advanced Design Strategies for N 2,6 Dichloro 4 Pyridyl N Phenylurea

Methodologies for N-(2,6-dichloro-4-pyridyl)-N'-phenylurea Synthesis in Laboratory Settings

The laboratory synthesis of this compound is principally achieved through the condensation reaction of a key pyridine (B92270) intermediate with a phenyl isocyanate. While specific literature detailing the synthesis of this exact molecule is not prevalent, the synthetic pathway can be reliably inferred from established methodologies for analogous N-pyridyl-N'-phenylurea compounds. The most common and direct approach involves the reaction of 4-amino-2,6-dichloropyridine (B16260) with phenyl isocyanate.

The reaction is typically carried out in an inert aprotic solvent, such as toluene, to facilitate the reaction and control the temperature. The reaction proceeds via a nucleophilic addition of the amino group of the pyridine derivative to the electrophilic carbon of the isocyanate group.

General Reaction Scheme:

Step-by-step procedure:

Preparation of the reaction mixture: 4-amino-2,6-dichloropyridine is dissolved in a suitable anhydrous solvent (e.g., toluene) in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture.

Addition of phenyl isocyanate: Phenyl isocyanate is added to the solution, often dropwise, to control the reaction rate and temperature, as the reaction can be exothermic.

Reaction conditions: The mixture is typically stirred at a controlled temperature, which can range from room temperature to elevated temperatures (e.g., 75-95 °C), to ensure the completion of the reaction.

Isolation and purification: Upon completion, the product, this compound, often precipitates out of the solution upon cooling. The solid product is then collected by filtration, washed with a suitable solvent to remove any unreacted starting materials, and can be further purified by recrystallization to obtain a high-purity compound.

The synthesis of the crucial precursor, 4-amino-2,6-dichloropyridine, is an important aspect of this methodology. Various synthetic routes to this intermediate have been developed, often starting from more readily available pyridine derivatives.

Design and Synthesis of this compound Analogues and Derivatives for Structure-Activity Relationship Studies

To investigate the structure-activity relationships (SAR) of this compound, particularly concerning its activity as a plant growth regulator, the systematic design and synthesis of analogues and derivatives are essential. These studies involve modifying the core structure of the molecule and assessing the impact of these changes on its biological activity. The primary areas for modification are the dichloropyridyl ring and the phenyl ring.

Modifications on the Pyridyl Ring:

The number and position of the halogen substituents on the pyridine ring are critical for activity. Analogues can be synthesized by varying these features. For instance, replacing the chlorine atoms with other halogens (e.g., bromine or fluorine) or altering their positions on the ring can provide insights into the steric and electronic requirements for optimal activity.

Modifications on the Phenyl Ring:

The phenyl ring offers a wide scope for derivatization. Introducing various substituents with different electronic and steric properties can significantly influence the molecule's activity, solubility, and metabolic stability.

Below is an interactive data table outlining potential modifications for SAR studies:

Modification Area Type of Modification Examples of Substituents (R) Rationale for Modification
Pyridyl Ring Halogen Substitution-F, -Br, -ITo study the effect of halogen size and electronegativity on activity.
Number of HalogensMonochloro, TrichloroTo determine the importance of the degree of halogenation.
Phenyl Ring Electronic Effects-NO₂, -CN, -OCH₃, -CH₃To probe the influence of electron-withdrawing and electron-donating groups.
Steric Effects-C(CH₃)₃, -isopropylTo investigate the impact of bulky groups on receptor binding.
Positional Isomerismortho-, meta-, para-To understand the preferred substitution pattern on the phenyl ring.

The synthesis of these analogues would follow a similar synthetic strategy as outlined in section 2.1, utilizing the appropriately substituted aminopyridine and phenyl isocyanate precursors. The biological activity of these synthesized compounds would then be evaluated through various bioassays to establish a comprehensive SAR profile.

Synthetic Challenges and Innovations in Pyridylurea Chemistry Relevant to Plant Growth Regulators

The synthesis of substituted pyridylureas, including this compound, is not without its challenges. These challenges often relate to the synthesis of the pyridine precursors and the urea (B33335) formation step itself.

Synthetic Challenges:

Synthesis of Polychlorinated Pyridine Precursors: The preparation of specifically substituted aminopyridines, such as 4-amino-2,6-dichloropyridine, can be a multi-step process with potential for low yields and the formation of isomeric byproducts. The inherent electron-deficient nature of the pyridine ring can make certain substitutions challenging.

Reactivity and Selectivity: The reactivity of the amino group on the pyridine ring can be influenced by the presence of electron-withdrawing halogen substituents, potentially slowing down the reaction with the isocyanate. Achieving regioselectivity in the synthesis of more complex analogues can also be a significant hurdle.

Purification: The purification of the final pyridylurea compounds can sometimes be complicated by the presence of unreacted starting materials or side products, necessitating careful optimization of reaction conditions and purification techniques like column chromatography or recrystallization.

The "2-Pyridyl Problem": Functionalization of the pyridine ring at the 2- and 6-positions can be notoriously difficult due to the proximity of the nitrogen atom, which can interfere with certain reactions. nih.gov

Innovations in Pyridylurea Synthesis:

To address these challenges, chemists are continually developing innovative synthetic methodologies.

Advanced Cross-Coupling Reactions: Modern transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) have revolutionized the synthesis of substituted pyridines, offering more efficient and selective routes to the required aminopyridine precursors.

Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety, and easier scalability of pyridylurea synthesis.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of urea formation, reducing reaction times from hours to minutes and often improving yields.

Alternative Urea Formation Methods: While the isocyanate route is common, other methods for forming the urea linkage, such as the use of phosgene (B1210022) equivalents or carbamoyl (B1232498) chlorides, can provide alternative pathways that may be more suitable for certain substrates or for avoiding the use of hazardous isocyanates.

These innovations are crucial for the efficient and diverse synthesis of novel pyridylurea derivatives, enabling a more thorough exploration of their potential as plant growth regulators and in other applications.

Molecular and Cellular Mechanisms of Action of N 2,6 Dichloro 4 Pyridyl N Phenylurea in Plant Systems

Interactions with Plant Cytokinin Receptors: In Vitro and In Silico Binding Studies

The perception of cytokinin signals in plants is mediated by a family of sensor histidine kinase receptors, primarily located in the endoplasmic reticulum. In the model plant Arabidopsis thaliana, these receptors include AHK2, AHK3, and CRE1/AHK4. While direct in vitro binding data, such as dissociation constants (Kd), for N-(2,6-dichloro-4-pyridyl)-N'-phenylurea are not extensively documented in publicly available literature, studies on structurally similar phenylurea-type cytokinins, like thidiazuron (B128349) (TDZ), provide significant insights into its mode of action.

It is proposed that TDZ and other phenylurea derivatives act by binding to cytokinin receptors. nih.gov In silico molecular docking studies with TDZ and its derivatives have been conducted to model their interaction with cytokinin receptors. researchgate.netnih.gov These computational analyses, along with experimental evidence, suggest that phenylurea-type cytokinins likely occupy the same binding pocket on the receptor as the adenine-type cytokinins. jabonline.in For instance, one study mentions that cytokinin receptors may have two distinct binding sites, one for adenine-type and another for phenylurea-type cytokinins, suggesting a potential for competitive binding. jabonline.in

The structural resemblance of this compound to other bioactive phenylurea compounds strongly indicates that it directly interacts with cytokinin receptors to initiate the downstream signaling cascade. The specific affinities for different receptor isoforms may vary, a phenomenon observed with other cytokinins that contributes to their diverse physiological effects. nih.gov

Resistance to Cytokinin Oxidase/Dehydrogenase (CKX) Degradation and its Mechanistic Implications

A key factor contributing to the high in vivo activity of this compound and other phenylurea-type cytokinins is their resistance to degradation by the enzyme cytokinin oxidase/dehydrogenase (CKX). nih.gov This enzyme plays a crucial role in regulating cytokinin levels by catalyzing the irreversible cleavage of natural, adenine-type cytokinins. nih.gov

Downstream Signaling Pathways and Gene Expression Modulation Elicited by this compound

Upon binding of a cytokinin to its receptor, a phosphorelay signaling cascade is initiated, culminating in the activation of type-B response regulators (ARRs), which are transcription factors that modulate the expression of a wide array of cytokinin-responsive genes. While specific transcriptomic analyses for this compound are limited, studies on the closely related forchlorfenuron (B1673536) (CPPU) in grape berries and kiwifruit provide a clear picture of the downstream genetic reprogramming.

RNA-sequencing (RNA-Seq) analysis of CPPU-treated grape berries revealed a significant number of differentially expressed genes (DEGs). nih.gov These genes were primarily associated with plant hormone signal transduction, as well as various metabolic pathways. nih.gov Similarly, in kiwifruit, CPPU treatment led to the upregulation of genes involved in cell division and cell wall organization. maxapress.com Notably, several cyclin genes (e.g., CYCU2, CYCA1) and cyclin-dependent kinase genes (CDKB1, CDC2C), which are key regulators of the cell cycle, showed increased expression. maxapress.com

Cellular Responses and Physiological Effects at the Subcellular Level

The macroscopic effects of this compound, such as enhanced fruit size and shoot proliferation, are a direct consequence of its action at the cellular and subcellular levels. The primary cellular response to this compound is the stimulation of cell division (cytokinesis) and cell expansion.

Transcriptomic data from CPPU-treated kiwifruit supports this, showing an upregulation of genes crucial for cell cycle progression and cell wall modification. maxapress.com Studies on another phenylurea cytokinin, thidiazuron, have demonstrated a tangible effect on cell size, with treated rose plants exhibiting an increase in the diameter of pith and cortical cells. frontiersin.org

Impact of N 2,6 Dichloro 4 Pyridyl N Phenylurea on Plant Morphogenesis and Developmental Processes in Research Models

Stimulation of Meristem Formation and Shoot Proliferation in Plant Tissue Culture

N-(2,6-dichloro-4-pyridyl)-N'-phenylurea is a highly effective cytokinin for inducing the formation of adventitious meristems and promoting shoot proliferation from various explants in plant tissue culture. scispace.com Its ability to stimulate axillary bud proliferation has been a key factor in the development of efficient micropropagation systems for numerous plant species.

In studies on Hibiscus rosa-sinensis 'White Butterfly', the effects of different concentrations of this compound on axillary shoot proliferation from nodal explants were evaluated. The highest frequency of shoot regeneration was observed on a Murashige and Skoog (MS) medium supplemented with 2.5 µM of the compound, yielding an average of 6.7 shoots per explant after eight weeks of culture. nih.gov Higher concentrations of the growth regulator were found to have inhibitory effects, leading to basal callusing and stunted shoot growth. nih.gov

Research on common and faba beans has also highlighted the efficacy of this compound in stimulating shoot bud induction at relatively low concentrations. scispace.com In these studies, the number of shoots per explant was two to five times higher on media containing 0.25 to 1.0 µM of this compound compared to the optimal concentration of benzyladenine (BA). scispace.com Similarly, in the micropropagation of rose cultivars 'Sonia' and 'Raktagandha', a quick dip in a 200 µM solution of this compound resulted in the proliferation of a maximum of 12.8 and 10.8 shoots per explant, respectively. researchgate.net

Table 1: Effect of this compound on Shoot Proliferation in Different Plant Species

Plant Species Explant Type This compound Concentration Average Number of Shoots per Explant Reference
Hibiscus rosa-sinensis 'White Butterfly' Nodal Explants 2.5 µM 6.7 nih.gov
Rose 'Sonia' Axillary Buds 200 µM (quick dip) 12.8 researchgate.net
Rose 'Raktagandha' Axillary Buds 200 µM (quick dip) 10.8 researchgate.net
Common Bean Nodal Explants 0.25 - 1.0 µM 2-5 times higher than BA control scispace.com
Faba Bean Nodal Explants 0.25 - 1.0 µM 2-5 times higher than BA control scispace.com

Induction of Organogenesis and Somatic Embryogenesis in In Vitro Systems

The potent cytokinin activity of this compound makes it a valuable tool for inducing organogenesis and somatic embryogenesis in a variety of plant species in vitro. researchgate.netphytotechlab.com It has been shown to be particularly effective in promoting the development of organized structures such as shoots and embryos from undifferentiated callus or directly from explant tissues.

In a study on sour orange (Citrus aurantium L.), this compound was found to significantly enhance direct shoot organogenesis from epicotyl explants. researchgate.net When combined with indole-3-acetic acid (IAA), a 100% success rate in direct shoot organogenesis was achieved. researchgate.net This highlights the synergistic potential of this compound with auxins in promoting organogenesis.

Furthermore, research on pakchoi (Brassica rapa L. ssp. chinensis) has demonstrated the effectiveness of this compound in promoting microspore embryogenesis. The most efficient concentration for enhancing embryo yield was found to be 0.01 mg/L, which resulted in a 2.43 to 5.54-fold increase in embryo production compared to the control. bohrium.com

Table 2: Induction of Organogenesis and Embryogenesis by this compound

Plant Species Explant Type Developmental Pathway Key Finding Reference
Citrus aurantium L. Epicotyl Segments Direct Shoot Organogenesis 100% organogenesis with the addition of IAA. researchgate.net researchgate.net
Epimedium alpinum Immature Seeds Organogenic Callus Induction Transient exposure to 20 µM this compound was most efficient. researchgate.net researchgate.net
Brassica rapa L. ssp. chinensis Microspores Microspore Embryogenesis 0.01 mg/L increased embryo yield by 2.43-5.54 times. bohrium.com bohrium.com

Influence on Root Development and Architecture in Controlled Experimental Environments

The influence of this compound on root development is complex and appears to be largely indirect. As a potent cytokinin, its primary role is in promoting shoot proliferation, and it is generally not used for direct root induction. In many in vitro propagation protocols, shoots generated on media containing this compound are subsequently transferred to a different medium, often containing an auxin or no growth regulators at all, to induce rooting.

For instance, in the study on Hibiscus rosa-sinensis 'White Butterfly', shoots proliferated on a medium with this compound were successfully rooted on an MS medium supplemented with 0.5 µM indole-3-butyric acid (IBA). nih.gov Similarly, shoots of sour orange produced with the aid of this compound showed high rooting percentages (up to 90%) when incubated in a medium supplemented with either indole-3-butyric acid or α-naphthalene acetic acid (α-NAA). researchgate.net

Some research on other diphenylurea derivatives has suggested a potential role in enhancing adventitious root formation, possibly through interaction with auxin signaling pathways or by inhibiting cytokinin degradation. researchgate.netmdpi.com However, direct evidence for this compound as a primary driver of adventitious root formation is limited. The process of adventitious rooting is known to be a complex trait regulated by a delicate balance of phytohormones, with auxin playing a central role. notulaebotanicae.ronih.gov

Comparative Efficacy and Synergistic Interactions with Other Plant Growth Regulators in Research Systems

The efficacy of this compound is often compared to other cytokinins, and it is frequently used in combination with auxins to achieve specific developmental outcomes. Its high biological activity, often exceeding that of adenine-type cytokinins, makes it a valuable component in plant tissue culture media. researchgate.net

In a comparative study on pear cultivars, phenylurea-type cytokinins like this compound and thidiazuron (B128349) (TDZ) were found to be more potent than adenine (B156593) derivatives such as benzyladenine (BA) and kinetin (B1673648), though they also induced a higher incidence of hyperhydricity. researchgate.net Research on common and faba beans also demonstrated that this compound and TDZ were more effective at lower concentrations than BA for shoot induction. scispace.com

The synergistic interaction between this compound and auxins, such as α-naphthalene acetic acid (NAA), has been well-documented. In studies on apple cultivars, combinations of this compound and NAA were evaluated for their effects on fruit thinning and development. researchgate.netishs.org In olive transplants, the interaction between NAA and this compound significantly affected various growth parameters, with a combination of 200 mg/L NAA and 20 mg/L this compound proving to be the most potent treatment for increasing stem diameter, shoot length, and leaf area. plantarchives.org Similarly, in Washington Navel orange trees, combined spraying of NAA and this compound was more effective in promoting yield and fruit quality than using either compound alone. ekb.eg In cucumber, exogenous application of this compound, NAA, and gibberellin A4+7 resulted in parthenocarpic fruits with similar characteristics to pollinated fruits. nih.gov

Table 3: Synergistic Effects of this compound with Auxins

Plant Species Auxin Observed Synergistic Effect Reference
Citrus aurantium L. Indole-3-acetic acid (IAA) 100% successful direct shoot organogenesis. researchgate.net researchgate.net
Apple 'Delicious' α-naphthalene acetic acid (NAA) Increased percentage of large fruit, but with some negative effects on fruit shape. researchgate.net researchgate.net
Olive α-naphthalene acetic acid (NAA) Significant increase in stem diameter, shoot length, and leaf area. plantarchives.org plantarchives.org
Washington Navel Orange α-naphthalene acetic acid (NAA) Enhanced yield and fruit quality compared to individual treatments. ekb.eg ekb.eg

Structure Activity Relationship Sar Studies of N 2,6 Dichloro 4 Pyridyl N Phenylurea and Its Analogues

Elucidation of Key Structural Motifs and Functional Groups for Cytokinin Activity

Synthetic phenylurea-type cytokinins, while structurally different from the naturally occurring adenine-type cytokinins, exhibit potent cytokinin-like biological properties. semanticscholar.org This activity is attributed to their ability to mimic the natural hormones and interact with cytokinin receptors in plants. researchgate.net SAR studies have identified several crucial structural components that are essential for the cytokinin activity of N-(4-pyridyl)-N'-phenylurea derivatives.

The core structure responsible for cytokinin activity consists of a phenyl ring and a heterocyclic ring (a pyridyl ring in this case) linked by a urea (B33335) bridge (-NH-CO-NH-). This arrangement is fundamental for the molecule's biological function. researchgate.net It is believed that this specific conformation allows the molecule to bind effectively to the cytokinin binding sites, likely the cytokinin receptors, thereby initiating a signal cascade that promotes cell division and differentiation. researchgate.net

The key structural motifs and functional groups are:

The Phenyl Group (N'-phenyl): This aromatic ring is a critical component. Its electronic and hydrophobic properties are important for the molecule's interaction with the receptor.

The Urea Bridge (-NH-CO-NH-): This linker is considered essential for the activity. An intact urea bridge is necessary to connect the phenyl and pyridyl moieties at the correct distance and orientation. researchgate.net

The 4-Pyridyl Group (N-4-pyridyl): The nitrogen-containing heterocyclic ring is another cornerstone of the molecule's activity. The position of the nitrogen atom within the ring and the substitution pattern on the ring significantly impact the compound's efficacy. The pyridyl group is thought to play a role similar to the adenine (B156593) ring in natural cytokinins.

Calculations of physicochemical parameters suggest that phenylurea and adenine-type cytokinins may share some common properties, which could point towards a common site of action. semanticscholar.org The stability of the phenylurea structure, which is resistant to degradation by enzymes like cytokinin oxidase that break down adenine-based cytokinins, contributes to its high potency and persistence in plant tissues. researchgate.net

Impact of Substituent Modifications (e.g., halogenation, phenyl ring variations) on Biological Efficacy

Modifications to the substituents on both the pyridyl and phenyl rings have a dramatic effect on the biological efficacy of N-(4-pyridyl)-N'-phenylurea analogues. Extensive research has been conducted to synthesize and test various derivatives to determine the optimal substitution patterns for maximum cytokinin activity, often using bioassays such as the tobacco callus test. documentsdelivered.com

Halogenation on the Pyridyl Ring: The introduction of halogen atoms, particularly chlorine, onto the pyridyl ring has been a key strategy for enhancing cytokinin activity.

Monochloro Substitution: The presence of a single chlorine atom at the 2-position of the pyridyl ring leads to a significant increase in activity. For example, N-phenyl-N'-(2-chloro-4-pyridyl)urea (Forchlorfenuron, CPPU) is a highly active cytokinin, with an optimal concentration for promoting tobacco callus growth lower than 4 x 10⁻⁹ M. documentsdelivered.com

Substitutions on the Phenyl Ring: Variations on the N'-phenyl ring also modulate the biological activity, demonstrating that this part of the molecule is integral to the interaction with the plant's cellular machinery. The position and nature of the substituent are critical.

Methyl Substitution: Adding a methyl group to the phenyl ring can maintain or slightly modify the activity. For instance, N-(2-methylphenyl)-N'-(2-chloro-4-pyridyl)urea and N-(3-methylphenyl)-N'-(2-chloro-4-pyridyl)urea are reported to be as active as the well-known cytokinin N⁶-benzyladenine. documentsdelivered.com

Chloro Substitution: A chloro-substituent on the phenyl ring can also yield highly active compounds. N-(3-chlorophenyl)-N'-(2-chloro-4-pyridyl)urea demonstrates activity comparable to N⁶-benzyladenine. documentsdelivered.com However, the activity of N-(2-chlorophenyl)-N'-(2-chloro-4-pyridyl)urea is noted to be less remarkable. documentsdelivered.com

The following interactive table summarizes the relative cytokinin activity of various substituted N-(4-pyridyl)-N'-phenylurea analogues based on their optimal concentration for tobacco callus growth.

Compound NameSubstituent on Pyridyl RingSubstituent on Phenyl RingOptimal Concentration (M)Relative Activity Level
N-phenyl-N'-(4-pyridyl)ureaNoneNone4.7 x 10⁻⁷Moderate
N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU)2-ChloroNone< 4 x 10⁻⁹Very High
N-(2-methylphenyl)-N'-(2-chloro-4-pyridyl)urea2-Chloro2-Methyl4.4 x 10⁻⁸High
N-(3-methylphenyl)-N'-(2-chloro-4-pyridyl)urea2-Chloro3-Methyl4.4 x 10⁻⁸High
N-(2-chlorophenyl)-N'-(2-chloro-4-pyridyl)urea2-Chloro2-Chloro4.7 x 10⁻⁷Moderate
N-(3-chlorophenyl)-N'-(2-chloro-4-pyridyl)urea2-Chloro3-Chloro4.4 x 10⁻⁸High
N-phenyl-N'-(2-methyl-4-pyridyl)urea2-MethylNone4.7 x 10⁻⁷Moderate

Data sourced from studies on tobacco callus bioassays. documentsdelivered.com

These findings underscore that a combination of electronic effects (from halogens) and steric/hydrophobic effects (from methyl and chloro groups) at specific positions on both aromatic rings is crucial for optimizing the biological efficacy of these synthetic cytokinins.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Pyridylurea Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This predictive tool is invaluable in drug discovery and agrochemical design, as it can forecast the activity of novel, unsynthesized molecules, thereby guiding the synthesis of more potent compounds and reducing the need for extensive trial-and-error experimentation. nih.gov

For cytokinin-active phenylurea derivatives, QSAR studies have been employed to understand the specific physicochemical properties that govern their activity. These models typically involve the following steps:

Data Set Compilation: A series of pyridylurea compounds with experimentally determined cytokinin activities (e.g., from callus growth bioassays) is collected.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, including:

Hydrophobic properties: (e.g., LogP) which describe the molecule's affinity for nonpolar environments.

Electronic properties: (e.g., Hammett constants, σ) which describe the effect of substituents on the electron distribution in the aromatic rings. nih.gov

Steric properties: (e.g., Taft parameters, E_s) which describe the size and shape of the substituents. nih.gov

Topological indices: which describe the connectivity of atoms within the molecule.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates a selection of the most relevant descriptors with the observed biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical techniques, including cross-validation and the use of an external test set of compounds not used in the model's creation. nih.gov

For phenylurea cytokinins, QSAR analyses have revealed that the position-specific hydrophobic, steric, and electronic effects of substituents are critical determinants of activity. For example, a QSAR model might reveal that high hydrophobicity on the phenyl ring combined with an electron-withdrawing substituent on the pyridyl ring leads to enhanced cytokinin activity.

By using these validated models, chemists can design new pyridylurea analogues in silico (on a computer) and predict their cytokinin efficacy before undertaking their actual synthesis. This predictive capacity accelerates the design of new, more effective plant growth regulators, potentially with improved activity profiles or other desirable characteristics. The insights gained from QSAR studies provide a rational basis for the targeted design of the next generation of pyridylurea compounds. researchgate.net

Analytical Methodologies for Detection and Quantification of N 2,6 Dichloro 4 Pyridyl N Phenylurea in Research Matrices

Chromatographic Techniques (e.g., HPLC, GC-MS) for Isolation and Quantification

Chromatographic methods are fundamental for separating N-(2,6-dichloro-4-pyridyl)-N'-phenylurea from complex sample matrices and for its precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly utilized techniques for the analysis of phenylurea compounds.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for analyzing phenylurea derivatives. The technique separates compounds based on their differential partitioning between a stationary phase (typically a C18 reversed-phase column) and a liquid mobile phase. An acetonitrile-water gradient is often employed for the elution of these compounds. pdx.edu Detection is commonly achieved using a Diode Array Detector (DAD), which provides spectral information and allows for monitoring at a specific wavelength, such as 245 nm, where phenylureas exhibit strong absorbance. pdx.eduresearchgate.net For trace analysis in complex matrices like water, a Solid Phase Extraction (SPE) step is often performed prior to HPLC analysis to pre-concentrate the analyte and remove interfering substances. pdx.edu

Gas Chromatography-Mass Spectrometry (GC-MS) offers high resolution and selectivity for the analysis of phenylurea herbicides. rsc.org In this technique, the sample is vaporized and separated in a gaseous mobile phase. However, many phenylurea compounds are thermally labile and can degrade into their corresponding isocyanate products at the high temperatures used in the GC inlet. rsc.org Despite this, reproducible chromatograms can often be obtained without derivatization. rsc.org The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the compound and its fragmentation pattern. The use of selective ion monitoring (SIM) mode can significantly enhance sensitivity, with detection limits reported in the nanogram per milliliter (ng/mL) range for some phenylureas. rsc.org

Below is a table summarizing typical parameters for these chromatographic methods.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Stationary Phase/Column C18 Reversed-Phase Column pdx.eduresearchgate.netVaries (e.g., capillary columns)
Mobile Phase Acetonitrile-Water Gradient pdx.eduInert Carrier Gas (e.g., Helium)
Detection Method Diode Array Detector (DAD) at ~245 nm pdx.eduMass Spectrometry (MS)
Quantification Mode External/Internal Standard CalibrationSelective Ion Monitoring (SIM) rsc.org
Sample Preparation Solid Phase Extraction (SPE) for trace analysis pdx.eduExtraction with organic solvents (e.g., ethyl acetate) rsc.org
Key Advantage Suitable for thermally labile compoundsHigh selectivity and definitive identification

Spectroscopic Approaches (e.g., NMR, IR) for Characterization and Purity Assessment

Spectroscopic techniques are indispensable for the unambiguous structural characterization of this compound and for assessing its purity. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides precise information about the structure of the molecule by probing the magnetic properties of atomic nuclei.

¹H NMR would confirm the presence and connectivity of protons in the molecule. The spectrum would be expected to show distinct signals for the protons on the phenyl ring (typically in the 6.5-8.0 ppm region) and the pyridyl ring. The two protons on the urea (B33335) linkage (NH) would likely appear as broad signals, with chemical shifts that can be influenced by solvent and concentration.

¹³C NMR provides information on the carbon skeleton. Signals corresponding to the carbons of the phenyl and dichloropyridyl rings would be expected in the aromatic region (typically 100-160 ppm). A characteristic signal for the carbonyl carbon (C=O) of the urea group would be anticipated at a downfield chemical shift (often >150 ppm).

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to exhibit several key absorption bands:

N-H Stretching: Bands in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibrations of the two N-H groups in the urea linkage. docbrown.info

C=O Stretching (Amide I band): A strong absorption band typically found around 1650-1700 cm⁻¹ due to the carbonyl group of the urea. docbrown.info

N-H Bending (Amide II band): A band in the 1550-1650 cm⁻¹ region, associated with N-H bending and C-N stretching vibrations. docbrown.info

Aromatic C=C and C-H Stretching: Bands characteristic of the phenyl and pyridyl rings, including C=C stretching in the 1400-1600 cm⁻¹ region and C-H stretching above 3000 cm⁻¹.

C-Cl Stretching: Vibrations associated with the carbon-chlorine bonds on the pyridyl ring, typically appearing in the fingerprint region below 800 cm⁻¹.

The following tables summarize the expected spectroscopic features for the compound.

Expected ¹H and ¹³C NMR Chemical Shift Ranges

Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Phenyl Ring Protons/Carbons 6.5 - 8.0 110 - 140
Pyridyl Ring Protons/Carbons 7.0 - 8.5 115 - 160
Urea N-H Protons Variable, broad N/A

Expected Principal IR Absorption Bands

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
N-H (Urea) Stretching 3200 - 3400
Aromatic C-H Stretching >3000
C=O (Urea) Stretching (Amide I) 1650 - 1700
N-H / C-N (Urea) Bending/Stretching (Amide II) 1550 - 1650
Aromatic C=C Stretching 1400 - 1600

Advanced Bioassays for Assessment of Cytokinin Activity and Compound Presence in Plant Tissues

Bioassays are critical for determining the biological, specifically cytokinin-like, activity of this compound and for detecting its functional presence in plant tissues. These assays measure a physiological or developmental response in a biological system. Several bioassays are commonly used to screen for cytokinin activity in phenylurea derivatives.

Tobacco Callus Bioassay: This is a classic and widely used assay for cytokinin activity. Tobacco pith callus is cultured on a nutrient medium containing an auxin but lacking cytokinin. The growth (fresh or dry weight increase) of the callus is proportional to the concentration of the cytokinin-active substance, such as a phenylurea derivative, added to the medium. netlify.app

Chlorophyll (B73375) Level Determination Test: Cytokinins are known to delay senescence and promote chlorophyll retention. In this assay, leaf discs or segments are treated with the test compound. The retention of chlorophyll over time, compared to an untreated control, is a measure of cytokinin-like activity. docbrown.info

Hormone-Induced Gene Expression Assay: This molecular-level bioassay utilizes reporter gene systems. For instance, a plant may be engineered with a construct where a cytokinin-responsive promoter is fused to a reporter gene like β-glucuronidase (GUS). The expression of the GUS gene, which can be quantified colorimetrically or fluorometrically, serves as a sensitive indicator of the presence and activity of cytokinin-like compounds. docbrown.info

Plant Regeneration and Organogenesis Assays: The ability of cytokinins to induce shoot formation from callus or explants is another key measure of their activity. Assays involving shoot regeneration from tomato cotyledons or other plant tissues can be used to evaluate the potency of phenylurea derivatives in promoting organogenesis. docbrown.info The induction of direct shoot organogenesis from explants is a specific application of this type of assay. epfl.ch

The table below outlines these advanced bioassays.

Bioassay Principle Measured Response
Tobacco Callus Bioassay netlify.appMeasures the ability to stimulate cell division and growth in cytokinin-dependent tissue.Increase in callus fresh/dry weight.
Chlorophyll Level Determination Test docbrown.infoAssesses the ability to delay senescence by preventing chlorophyll degradation.Amount of chlorophyll retained in treated leaf tissue.
Hormone-Induced Gene Expression Assay docbrown.infoDetects the activation of cytokinin-specific signaling pathways.Expression of a reporter gene (e.g., GUS) linked to a cytokinin-responsive promoter.
Plant Regeneration/Organogenesis Assay docbrown.infoepfl.chEvaluates the capacity to induce morphogenesis, specifically shoot formation.Number of shoots regenerated from callus or explants.

Environmental Behavior and Ecological Research Perspectives of N 2,6 Dichloro 4 Pyridyl N Phenylurea

Abiotic and Biotic Degradation Pathways in Environmental Systems (e.g., soil, water)

There is a lack of specific studies on the abiotic and biotic degradation pathways of N-(2,6-dichloro-4-pyridyl)-N'-phenylurea. For many phenylurea herbicides, microbial degradation is a primary route of dissipation in soil and water. This process often involves the enzymatic transformation of the parent molecule by microorganisms. Common degradation steps for other phenylureas include N-demethylation and hydrolysis of the urea (B33335) bridge, leading to the formation of various metabolites.

Photodegradation, or the breakdown of the chemical by sunlight, can also be a significant degradation pathway for some herbicides, particularly in aquatic environments or on soil surfaces. Chemical degradation through hydrolysis can occur, especially under acidic or alkaline conditions, but its importance varies among different phenylurea compounds.

Future research should focus on identifying the specific microorganisms capable of degrading this compound and elucidating the metabolic pathways involved. Studies on its photolytic and hydrolytic stability under various environmental conditions are also crucial.

Persistence and Mobility Studies in Simulated and Natural Environmental Matrices

No specific data on the persistence, measured as half-life (DT50), or mobility (Koc) of this compound in soil and water were found. The persistence of a pesticide determines how long it remains active in the environment, while its mobility dictates its potential to move from the application site and contaminate groundwater or surface water.

For other phenylurea herbicides, persistence can range from a few weeks to several months, influenced by factors such as soil type, organic matter content, temperature, and moisture. The mobility of these compounds is largely governed by their sorption to soil particles; higher sorption generally leads to lower mobility. The presence of two chlorine atoms on the pyridyl ring of this compound would be expected to influence its polarity and, therefore, its sorption characteristics.

To assess the environmental risk of this compound, studies are needed to determine its half-life in different soil types and aquatic systems. Laboratory and field studies are required to measure its soil organic carbon-water (B12546825) partitioning coefficient (Koc) and to evaluate its leaching potential.

Interaction with Soil Microflora and Non-Target Organisms in Ecological Research Contexts

Specific research on the effects of this compound on soil microbial communities and non-target organisms is currently unavailable. Phenylurea herbicides, as a class, are known to have varying effects on soil microorganisms, which play vital roles in nutrient cycling and soil health. Some studies on other phenylureas have shown inhibitory effects on microbial respiration and enzymatic activities at high concentrations.

The impact on non-target organisms, such as earthworms, aquatic invertebrates, and fish, is a critical aspect of the ecological risk assessment of any pesticide. The toxicity of phenylurea herbicides to these organisms can differ significantly based on the specific chemical structure.

Essential future research includes ecotoxicological studies to determine the acute and chronic toxicity of this compound to a range of representative non-target species. Furthermore, investigations into its potential effects on the structure and function of soil microbial communities are necessary for a comprehensive understanding of its ecological footprint.

Future Research Directions and Academic Significance of N 2,6 Dichloro 4 Pyridyl N Phenylurea

Advancements in Pyridylurea Chemistry for Next-Generation Plant Growth Regulators

The field of pyridylurea chemistry is continually evolving, with a focus on synthesizing novel compounds with enhanced efficacy, selectivity, and favorable environmental profiles. Future research in this area will likely concentrate on the structure-activity relationships (SAR) of pyridylurea derivatives, including N-(2,6-dichloro-4-pyridyl)-N'-phenylurea. Understanding how modifications to the pyridine (B92270) and phenyl rings affect cytokinin-like activity is crucial for designing next-generation plant growth regulators (PGRs).

Key research thrusts in this domain include:

Synthesis of Novel Analogs: The synthesis of a series of this compound analogs with varied substituents on the phenyl ring could elucidate the electronic and steric requirements for optimal activity. A review of synthetic approaches for phenylurea-derived PGRs highlights the growing interest in incorporating different moieties to enhance regulatory properties. sciengine.com

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are essential to identify the key structural features responsible for the biological activity of pyridylureas. For instance, studies on other phenylurea derivatives have demonstrated that the heterocyclic portion of the molecule is critical for its cytokinin-like activity.

Development of Targeted Delivery Systems: To improve the efficiency and reduce the environmental impact of synthetic PGRs, research into novel delivery mechanisms is paramount. This could involve the development of slow-release formulations or nanotechnology-based carriers.

A comparative overview of key structural features and their known impact on activity in phenylurea-type cytokinins is presented in Table 1.

Table 1: Structure-Activity Relationship Insights for Phenylurea-Type Cytokinins

Structural Feature Influence on Activity
Urea (B33335) Bridge (-NH-CO-NH-) Essential for cytokinin-like activity.
Substituents on Pyridine Ring The type and position of halogen atoms can significantly alter the potency.
Substituents on Phenyl Ring Modifications can affect receptor binding and metabolic stability.

Integration of Omics Technologies to Elucidate Comprehensive Biological Responses

The advent of omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to unravel the complex biological responses of plants to this compound at a systems level. While specific omics data for this compound are limited, studies on the closely related CPPU provide a strong precedent for future research.

Transcriptomic Analyses: RNA sequencing (RNA-Seq) can identify genes and pathways that are differentially expressed in response to treatment. For example, a transcriptomic analysis of grape berries treated with CPPU revealed significant changes in genes related to volatile biosynthesis, fatty acid metabolism, and plant hormone signal transduction. nih.gov Future studies on this compound could similarly map out the genetic regulatory networks it influences. In kiwifruit, CPPU treatment was shown to up-regulate cell cycle-related genes and down-regulate cell expansion-related genes, providing insight into its mechanism of action. maxapress.comresearchgate.net

Metabolomic Profiling: Metabolomics can provide a snapshot of the metabolic state of a plant in response to a chemical stimulus. Integrated transcriptomic and metabolomic analyses of CPPU-treated table grapes have shown effects on flavonoid biosynthesis. doaj.org A study on melon fruit revealed that CPPU treatment altered the emission of volatile organic compounds. researcher.lifemdpi.com Similar investigations with this compound could identify key metabolic pathways it modulates, potentially leading to the enhancement of desirable fruit quality traits. Proteomic and metabolomic studies on CPPU-treated grapes have also indicated a modulation of central carbon metabolism. alliancebioversityciat.orgbohrium.com

The table below summarizes the key findings from omics studies on the related compound, CPPU, which can guide future research on this compound.

Table 2: Summary of Omics Studies on Forchlorfenuron (B1673536) (CPPU) in Plants

Omics Technology Plant Species Key Findings Reference(s)
Transcriptomics (RNA-Seq) Grape (Vitis vinifera) Altered expression of genes involved in volatile compound biosynthesis, fatty acid metabolism, and hormone signaling. nih.gov
Transcriptomics (RNA-Seq) Kiwifruit (Actinidia deliciosa) Upregulation of cell cycle genes and downregulation of cell expansion genes; changes in carbohydrate metabolism and sugar transport genes. maxapress.comresearchgate.net
Integrated Transcriptomics and Metabolomics Grape (Vitis vinifera) Effects on flavonoid biosynthesis pathways. doaj.org
Integrated Proteomics and Metabolomics Grape (Vitis vinifera) Modulation of central carbon metabolism, including glycolysis and the TCA cycle. alliancebioversityciat.orgbohrium.com

| Integrated Transcriptomics and Metabolomics | Melon (Cucumis melo) | Changes in the expression of genes related to fatty acid degradation and metabolism, affecting volatile organic compound profiles. | researcher.lifemdpi.com |

Potential for this compound in Novel Plant Biotechnology Applications and Sustainable Agricultural Research

The cytokinin-like activity of pyridylurea derivatives positions them as valuable tools in plant biotechnology and sustainable agriculture. While the primary application of compounds like CPPU has been in enhancing fruit size and yield, future research could explore a wider range of applications for this compound.

In Vitro Plant Propagation: Synthetic cytokinins are widely used in plant tissue culture to promote cell division and shoot regeneration. The efficacy of this compound in micropropagation protocols for various plant species represents a significant area for investigation.

Improving Stress Tolerance: Cytokinins are known to play a role in plant responses to both biotic and abiotic stresses. Research into whether this compound can enhance tolerance to drought, salinity, or temperature extremes could open up new avenues for its use in agriculture, particularly in the context of climate change.

Modulating Secondary Metabolite Production: Plant secondary metabolites are of great interest for their nutritional and pharmaceutical properties. As evidenced by the impact of CPPU on flavonoid and volatile compound production, this compound could be explored as a tool to modulate the biosynthesis of valuable secondary metabolites in medicinal and aromatic plants.

Sustainable Crop Production: By potentially increasing nutrient use efficiency and promoting growth under suboptimal conditions, pyridylurea-based PGRs could contribute to more sustainable agricultural practices. Research focused on optimizing application methods to maximize benefits while minimizing environmental residues will be crucial. The development of slow-release fertilizers is one such avenue being explored for more sustainable agriculture. researchgate.net

Identification of Remaining Research Gaps and Unexplored Academic Avenues

Despite the promising potential of this compound and related compounds, several research gaps and unexplored avenues remain. Addressing these will be critical for realizing their full academic and commercial potential.

Lack of Specific Data: The most significant research gap is the limited body of scientific literature specifically focused on this compound. Direct comparative studies with CPPU and other synthetic cytokinins are needed to understand its unique properties.

Understanding the Mode of Action: While it is presumed to act as a cytokinin, the precise molecular targets and signaling pathways of this compound are not well understood. Research is needed to determine its binding affinity to cytokinin receptors and its impact on downstream signaling components.

Long-Term Environmental Fate: The long-term persistence, degradation pathways, and potential ecological impacts of this compound in soil and water systems are largely unknown. Comprehensive environmental fate studies are essential for its responsible development and use.

Interaction with Other Phytohormones: Plant growth is regulated by a complex interplay of multiple hormones. Investigating the crosstalk between this compound and other phytohormone signaling pathways, such as those of auxins, gibberellins, and abscisic acid, will provide a more holistic understanding of its physiological effects.

Translational Research: A significant gap exists in translating laboratory findings to field applications. More research is needed to optimize application strategies for different crops and growing conditions to ensure consistent and reliable results. Challenges in the uptake and transport of bioactive small molecules in plants need to be addressed for effective agricultural use. frontiersin.orgfrontiersin.orgnih.gov

Q & A

Basic Research Questions

Q. What experimental design considerations are critical when using CPPU in plant tissue culture to optimize shoot regeneration?

  • CPPU’s efficacy depends on concentration, species-specific responses, and synergism with auxins. For example, in Weigela florida, shoot explants cultured on Driver and Kuniyuki Walnut medium with 8.88 µM CPPU and 0.27 µM NAA showed significant regeneration after 5 weeks . Methodological steps include:

  • Titrating CPPU concentrations (0.1–10 µM) to balance hyperhydricity risk and regeneration efficiency.
  • Pairing with auxins (e.g., NAA) to enhance callus induction.
  • Using Fisher’s protected least significant difference (LSD) test for statistical validation .

Q. How does CPPU compare to adenine-type cytokinins (e.g., zeatin) in promoting cell division and delaying senescence?

  • CPPU exhibits higher cytokinin activity than zeatin due to its urea-based structure, which enhances receptor binding affinity. Studies on tobacco tissue cultures show CPPU delays senescence by maintaining chlorophyll and antioxidant levels, whereas adenine-type cytokinins require higher concentrations for similar effects . Key methods include:

  • Bioassays measuring chlorophyll retention in excised leaves.
  • Quantifying ROS scavenging enzymes (e.g., catalase) to assess antisenescent activity .

Q. What are standard protocols for assessing CPPU-induced parthenocarpy in fruit crops?

  • Apply CPPU (1–10 ppm) at anthesis via foliar spray or direct ovary treatment. In kiwifruit (Actinidia chinensis), 5 ppm CPPU increased fruit size by 30% via cell expansion . Validate using:

  • Histological analysis of cell layers in treated vs. untreated ovaries.
  • Measurement of auxin-responsive genes (e.g., ARF8) to confirm parthenocarpic pathways .

Advanced Research Questions

Q. How can researchers resolve contradictory data on CPPU-induced hyperhydricity across plant species?

  • Hyperhydricity varies with species and cytokinin type. For example, CPPU induces hyperhydric shoots in Heuchera villosa but not in anchote (Coccinia abyssinica). Methodological strategies include:

  • Comparative transcriptomics to identify species-specific stress markers (e.g., HSP70).
  • Modifying media gelling agents (e.g., agar vs. Gelrite) to regulate water potential .

Q. What redox dynamics occur in chloroplasts and mitochondria under CPPU treatment, and how do they influence retrograde signaling?

  • CPPU indirectly alters redox balance by modulating ROS production. Using Grx1-roGFP2 and roGFP2-Orp1 biosensors in Arabidopsis, CPPU-induced ROS in chloroplasts triggered oxidation cascades in mitochondria, affecting nuclear gene expression . Key approaches:

  • Real-time tracking of glutathione redox potential (EGSH) in organelles.
  • Inhibiting photosynthetic electron transport (e.g., DCMU) to isolate ROS sources .

Q. How can genome-wide CRISPR/Cas9 screens identify CPPU-responsive regulators in fruit development?

  • In grapevine (Vitis vinifera), RNA-seq revealed 32 cytokinin response regulators (VviRRs), with 9 differentially expressed after CPPU treatment. Advanced methods include:

  • CRISPR knockout of VviRR4 to validate its role in berry set.
  • Chromatin immunoprecipitation (ChIP-seq) to map CPPU-activated promoters .

Q. What molecular mechanisms explain CPPU’s dual role in promoting growth and inducing oxidative stress?

  • CPPU upregulates cell cycle genes (CycD3) while transiently increasing H2O2 levels. In Lagenaria leucantha, pollination-like CycD3 activation was observed post-CPPU treatment. Techniques include:

  • Transient gene silencing (VIGS) to disrupt ROS scavenging pathways.
  • Dual-luciferase assays to quantify promoter activity under oxidative stress .

Methodological Notes

  • Contradiction Analysis : When comparing studies, contextualize species, growth conditions, and CPPU delivery methods (e.g., foliar vs. media supplementation) .
  • Data Validation : Combine RNA-seq with qRT-PCR (≥3 biological replicates) and orthogonal assays (e.g., enzyme-linked immunosorbent assays) to confirm protein-level changes .
  • Redox Profiling : Use organelle-targeted biosensors and inhibitors (e.g., antimycin A for mitochondrial ETC) to dissect compartment-specific responses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.